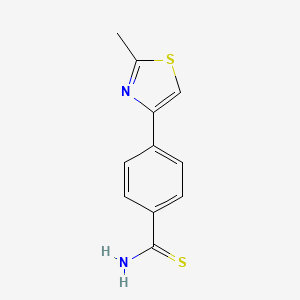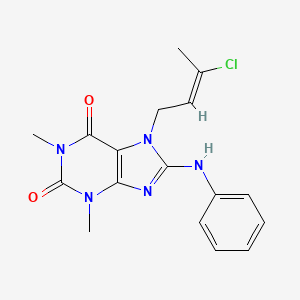![molecular formula C19H25NO4 B12052831 2-[2-(3-Prop-1-en-2-ylphenyl)propan-2-ylcarbamoyloxy]ethyl methacrylate CAS No. 126710-08-5](/img/structure/B12052831.png)
2-[2-(3-Prop-1-en-2-ylphenyl)propan-2-ylcarbamoyloxy]ethyl methacrylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-(3-Prop-1-en-2-ylphenyl)propan-2-ylcarbamoyloxy]ethyl methacrylate is a monomer commonly used in the formulation of hydrogels for contact lenses and other ophthalmic devices . This compound is known for its unique chemical structure, which includes a methacrylate group, making it suitable for polymerization reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(3-Prop-1-en-2-ylphenyl)propan-2-ylcarbamoyloxy]ethyl methacrylate typically involves the reaction of 3-Prop-1-en-2-ylphenyl isocyanate with 2-hydroxyethyl methacrylate under controlled conditions. The reaction is carried out in the presence of a catalyst, such as dibutyltin dilaurate, at a temperature of around 60-80°C. The product is then purified through distillation or recrystallization to achieve the desired purity .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process. The final product is often stabilized with phenothiazine to prevent premature polymerization during storage .
Chemical Reactions Analysis
Types of Reactions
2-[2-(3-Prop-1-en-2-ylphenyl)propan-2-ylcarbamoyloxy]ethyl methacrylate undergoes various chemical reactions, including:
Polymerization: This compound readily polymerizes in the presence of free radical initiators, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.
Hydrolysis: The ester linkage in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Substitution: The methacrylate group can undergo nucleophilic substitution reactions, particularly with amines and thiols.
Common Reagents and Conditions
Polymerization: Initiators like AIBN or benzoyl peroxide at temperatures ranging from 50-70°C.
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide at room temperature.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Polymerization: Cross-linked polymers or copolymers.
Hydrolysis: 2-hydroxyethyl methacrylate and 3-Prop-1-en-2-ylphenylcarbamic acid.
Substitution: Substituted methacrylate derivatives.
Scientific Research Applications
2-[2-(3-Prop-1-en-2-ylphenyl)propan-2-ylcarbamoyloxy]ethyl methacrylate has a wide range of applications in scientific research:
Chemistry: Used as a monomer in the synthesis of hydrogels and other polymeric materials.
Biology: Employed in the development of biocompatible materials for tissue engineering and drug delivery systems.
Medicine: Utilized in the formulation of contact lenses and other ophthalmic devices due to its excellent biocompatibility and optical properties.
Mechanism of Action
The primary mechanism of action of 2-[2-(3-Prop-1-en-2-ylphenyl)propan-2-ylcarbamoyloxy]ethyl methacrylate involves its polymerization to form hydrogels. The methacrylate group undergoes free radical polymerization, leading to the formation of a cross-linked network. This network provides the material with its unique properties, such as high water content, flexibility, and biocompatibility .
Comparison with Similar Compounds
Similar Compounds
2-Hydroxyethyl methacrylate (HEMA): A widely used monomer in the production of hydrogels and contact lenses.
2-(Dimethylamino)ethyl methacrylate (DMAEMA): Used in the synthesis of pH-responsive polymers.
2-(tert-Butylamino)ethyl methacrylate (TBAEMA): Employed in the development of temperature-responsive polymers.
Uniqueness
2-[2-(3-Prop-1-en-2-ylphenyl)propan-2-ylcarbamoyloxy]ethyl methacrylate stands out due to its unique combination of a methacrylate group and a carbamate linkage. This structure imparts the compound with enhanced biocompatibility and mechanical properties, making it particularly suitable for ophthalmic applications .
Properties
CAS No. |
126710-08-5 |
|---|---|
Molecular Formula |
C19H25NO4 |
Molecular Weight |
331.4 g/mol |
IUPAC Name |
2-[2-(3-prop-1-en-2-ylphenyl)propan-2-ylcarbamoyloxy]ethyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C19H25NO4/c1-13(2)15-8-7-9-16(12-15)19(5,6)20-18(22)24-11-10-23-17(21)14(3)4/h7-9,12H,1,3,10-11H2,2,4-6H3,(H,20,22) |
InChI Key |
XZWLUVUMBIRBOF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C1=CC(=CC=C1)C(C)(C)NC(=O)OCCOC(=O)C(=C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


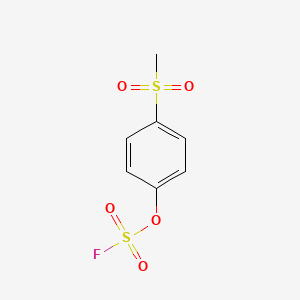

![2-methoxy-4-{(E)-[2-(pyridin-4-ylcarbonyl)hydrazinylidene]methyl}phenyl 4-methylbenzoate](/img/structure/B12052761.png)
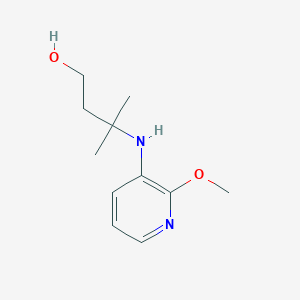
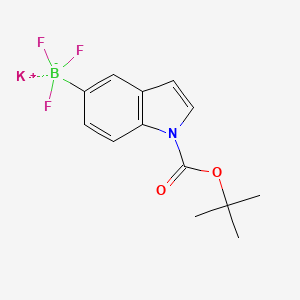
![(2R)-3-(4-fluorophenoxy)-2-hydroxy-2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]propanamide](/img/structure/B12052788.png)
![(3Z)-3-(2-(4-Butoxyphenyl)-6-oxo[1,3]thiazolo[3,2-B][1,2,4]triazol-5(6H)-ylidene)-1-(2-fluorobenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B12052794.png)
![(5Z)-5-{[3-(2-Methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-(4-morpholinyl)-1,3-thiazol-4(5H)-one](/img/structure/B12052797.png)
![(1S,2R,4S)-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B12052822.png)
![[(4aR,6R,7R,7aR)-6-(6-amino-8-bromopurin-9-yl)-2-hydroxy-2-sulfanylidene-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-yl] butanoate](/img/structure/B12052824.png)


